molecular formula C19H17NO3 B11412093 6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412093
M. Wt: 307.3 g/mol
InChI Key: VCSMUGLAZGDGCF-UHFFFAOYSA-N
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Description

6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-methylphenylamine with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 3-methylphenylamine
  • 4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-ethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6-ethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-3-13-7-8-17-15(10-13)16(21)11-18(23-17)19(22)20-14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

VCSMUGLAZGDGCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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